molecular formula C16H29ClN2O4 B12395949 Oseltamivir-d3 (hydrochloride)

Oseltamivir-d3 (hydrochloride)

Cat. No.: B12395949
M. Wt: 351.9 g/mol
InChI Key: OHEGLAHLLCJYPX-FCEXIPAZSA-N
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Description

Oseltamivir-d3 (hydrochloride) is a deuterium-labeled derivative of Oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Oseltamivir moleculeOne common method is the ester aminolysis reaction, which involves the reaction of Oseltamivir carboxamides with amino acids .

Industrial Production Methods

Industrial production of Oseltamivir-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include Oseltamivir carboxylate and various substituted derivatives of Oseltamivir .

Scientific Research Applications

Oseltamivir-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of Oseltamivir.

    Biology: Employed in studies to understand the interaction of Oseltamivir with viral neuraminidase.

    Medicine: Used in the development of new antiviral drugs and in clinical trials to evaluate the efficacy of Oseltamivir.

    Industry: Applied in the production of antiviral medications and in quality control processes .

Mechanism of Action

Oseltamivir-d3 (hydrochloride) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, Oseltamivir-d3 (hydrochloride) prevents the virus from spreading within the body. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body .

Properties

Molecular Formula

C16H29ClN2O4

Molecular Weight

351.9 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i4D3;

InChI Key

OHEGLAHLLCJYPX-FCEXIPAZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

Origin of Product

United States

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